molecular formula C7H4FNO4 B2403121 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde CAS No. 394-34-3

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B2403121
CAS No.: 394-34-3
M. Wt: 185.11
InChI Key: OKOHNWCMTKVWQB-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

Target of Action

A similar compound, pnu-286607, has been identified as an antibacterial agent that acts by inhibiting bacterial dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it a significant target for antibacterial drugs.

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the target molecules, thereby affecting their function.

Pharmacokinetics

Its lipophilicity and water solubility, which are key factors influencing drug bioavailability, have been noted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 2-fluoro-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to ensure selective nitration at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-fluoro-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOHNWCMTKVWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-34-3
Record name 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde
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